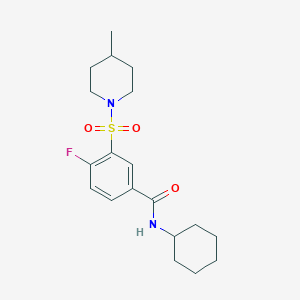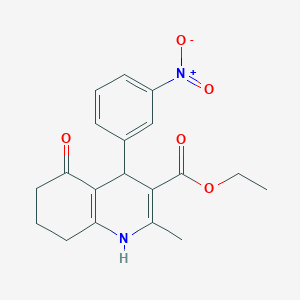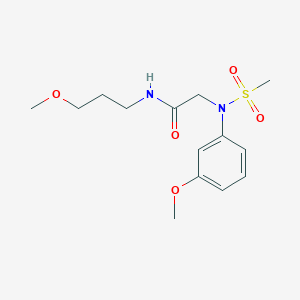![molecular formula C19H13Cl2N3O3S B5046842 N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide](/img/structure/B5046842.png)
N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide is a complex organic compound with a molecular formula of C27H20Cl2N2O2 This compound is known for its unique chemical structure, which includes a furan ring, chlorobenzoyl group, and carbamothioylamino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate product. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(4-(4-((2-chlorobenzoyl)amino)benzyl)phenyl)benzamide
- N-[3-[(3-propoxybenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Uniqueness
N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
N-[2-chloro-4-[(4-chlorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O3S/c20-12-5-3-11(4-6-12)17(25)24-19(28)22-13-7-8-15(14(21)10-13)23-18(26)16-2-1-9-27-16/h1-10H,(H,23,26)(H2,22,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIFQWIFFKUENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5046764.png)
![3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-(NAPHTHALEN-1-YL)UREA](/img/structure/B5046770.png)

![4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5046780.png)
![[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate](/img/structure/B5046785.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5046804.png)
![ethyl 2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5046810.png)
![N-[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-YL)phenyl]-4-(propan-2-YL)benzamide](/img/structure/B5046816.png)
![3-BENZAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE](/img/structure/B5046820.png)


![8-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}quinoline](/img/structure/B5046846.png)
![N-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]-N-phenylacetamide](/img/structure/B5046847.png)

